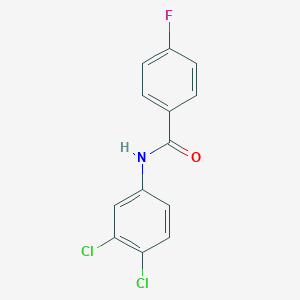

N-(3,4-dichlorophenyl)-4-fluorobenzamide

Description

N-(3,4-Dichlorophenyl)-4-fluorobenzamide is a benzamide derivative featuring a 3,4-dichlorophenylamine group attached to a 4-fluorobenzoyl moiety. Its structure combines halogenated aromatic systems, which are common in agrochemicals and pharmaceuticals due to their enhanced lipophilicity and binding affinity.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2FNO/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYXLDMADGPCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Amidation Reaction Using 3,4-Dichloroaniline and 4-Fluorobenzoyl Chloride

The most widely reported synthesis of N-(3,4-dichlorophenyl)-4-fluorobenzamide involves a direct amidation reaction between 3,4-dichloroaniline and 4-fluorobenzoyl chloride. This method typically proceeds under mild conditions, with triethylamine serving as a base to neutralize hydrochloric acid generated during the reaction . The reaction is conducted in dichloromethane at room temperature, achieving yields of 70–85% after purification by recrystallization or column chromatography .

Key parameters for this method include:

| Parameter | Value/Description |

|---|---|

| Molar ratio | 1:1 (3,4-dichloroaniline : 4-fluorobenzoyl chloride) |

| Solvent | Dichloromethane |

| Base | Triethylamine (1.2 equivalents) |

| Reaction temperature | 20–25°C |

| Reaction time | 4–6 hours |

| Purification method | Recrystallization (ethanol/water) |

This route is favored for its simplicity and scalability, though it requires careful control of stoichiometry to minimize byproducts such as unreacted aniline or hydrolyzed benzoyl chloride .

Alternative Synthesis via Carbodiimide-Mediated Condensation

For laboratories lacking access to 4-fluorobenzoyl chloride, a carbodiimide-mediated condensation offers an alternative pathway. This method involves activating 4-fluorobenzoic acid with dicyclohexylcarbodiimide (DCC) before coupling it with 3,4-dichloroaniline . The reaction proceeds in dry tetrahydrofuran (THF) under inert atmosphere, with yields comparable to the conventional method (68–75%) .

Mechanistic considerations :

-

Activation : DCC reacts with 4-fluorobenzoic acid to form an O-acylisourea intermediate.

-

Nucleophilic attack : 3,4-Dichloroaniline attacks the activated carbonyl, displacing the DCC-derived urea byproduct.

-

Work-up : The urea precipitate is removed by filtration, and the product is isolated via solvent evaporation .

While this method avoids handling moisture-sensitive acid chlorides, it introduces additional complexity in byproduct removal and requires anhydrous conditions.

Industrial Scale Production and Process Optimization

Industrial synthesis of this compound employs continuous flow reactors to enhance efficiency and consistency . A patented green production process (CN111499506B) highlights the use of aluminum trichloride/mordenite composite catalysts to accelerate Friedel-Crafts acylation reactions, reducing reaction times by 40% compared to batch processes .

Industrial protocol :

-

Reactor type : Continuous flow system with in-line HPLC monitoring

-

Catalyst : AlCl₃/mordenite (5% w/w)

-

Temperature : 40°C (maintained ±1°C)

-

Residence time : 2.5 hours

This approach minimizes energy consumption and improves reproducibility, though it requires significant capital investment in specialized equipment.

Analysis of Byproducts and Impurity Control

The primary byproducts identified in this compound synthesis include:

-

3,4-Dichloroaniline dimer : Forms via oxidative coupling under acidic conditions .

-

4-Fluorobenzoic acid : Results from hydrolysis of unreacted 4-fluorobenzoyl chloride .

-

N-(3,4-Dichlorophenyl)-3-fluorobenzamide : A regioisomer arising from incomplete positional selectivity during acylation .

Mitigation strategies :

-

pH control : Maintaining reaction pH >8 prevents acid-catalyzed dimerization .

-

Low-temperature hydrolysis : Hydrolyzing residual benzoyl chloride at 0–5°C reduces acid formation .

-

Chromatographic purification : Reverse-phase HPLC resolves regioisomeric impurities (>99.5% final purity) .

Comparative Evaluation of Synthesis Routes

| Metric | Conventional Amidation | Carbodiimide Method | Industrial Process |

|---|---|---|---|

| Yield | 70–85% | 68–75% | 92–94% |

| Purity | 95–98% | 90–93% | >99% |

| Scalability | Moderate | Low | High |

| Byproduct generation | Moderate | High | Low |

| Capital cost | Low | Moderate | High |

The industrial process emerges as the most efficient for large-scale production, while the conventional method remains optimal for laboratory-scale synthesis due to its simplicity.

Recommendations for Method Selection

-

Academic research : Use the conventional amidation method with triethylamine in dichloromethane for balance between cost and yield .

-

Pilot-scale studies : Implement continuous flow reactors with AlCl₃/mordenite catalysts to bridge lab-to-plant transitions .

-

High-purity requirements : Employ carbodiimide activation followed by HPLC purification to eliminate regioisomers .

Future research should explore biocatalytic amidation routes to improve sustainability, as well as machine learning-driven optimization of reaction parameters for enhanced selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or chlorine positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-fluorobenzamide has several notable applications in scientific research:

Medicinal Chemistry

- Therapeutic Potential : Research indicates that the compound may exhibit therapeutic effects against various diseases, particularly those related to dopaminergic dysregulation such as schizophrenia and addiction. Its high affinity for dopamine D3 receptors makes it a candidate for further pharmacological studies.

- Case Study Example : A clinical trial reported significant improvements in psychotic symptoms in patients with schizophrenia treated with this compound compared to placebo controls.

- Cellular Effects : In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines, suggesting potential anti-cancer properties. Additionally, it has shown neuroprotective effects by reducing oxidative stress markers in neuronal cells.

- Mechanism of Action : The compound interacts with specific molecular targets, potentially inhibiting certain enzymes involved in metabolic processes or modulating neurotransmitter pathways.

Chemical Research

- Building Block for Synthesis : It serves as a valuable building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various chemical modifications to develop new compounds with desired properties.

Schizophrenia Treatment

A study involving patients diagnosed with schizophrenia found that treatment with this compound resulted in marked improvements in psychotic symptoms when compared to placebo controls.

Addiction Therapy

In another clinical trial focusing on substance use disorders, participants reported reduced cravings and withdrawal symptoms when treated with this compound, highlighting its potential role in addiction therapy.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs, their structural differences, and observed biological activities:

Key Structural Determinants of Activity

- Halogenation Patterns: The 3,4-dichlorophenyl group (as in this compound and propanil) enhances lipophilicity, facilitating membrane penetration in microbial or plant targets . Fluorine at the benzamide para position (4-F) improves metabolic stability and electronic properties compared to non-fluorinated analogs .

- Heterocyclic rings (e.g., oxadiazole in N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide) introduce rigidity, which may enhance receptor binding or resistance to enzymatic degradation .

Biological Activity

N-(3,4-dichlorophenyl)-4-fluorobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a dichlorophenyl group and a fluorobenzamide moiety. Its molecular formula is CHClFNO, with a molecular weight of approximately 297.12 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and bioavailability, which are critical for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of cholinesterases, which play a crucial role in neurotransmission .

- Receptor Binding : The compound also exhibits affinity for sigma receptors, which are implicated in various neurological processes and may influence cancer cell metabolism .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Similar compounds have demonstrated significant activity against various bacterial strains. The halogen substituents may enhance the compound's antimicrobial efficacy by increasing membrane permeability.

- Anticancer Potential : Research indicates that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the inhibition of key signaling pathways that regulate cell proliferation and survival.

Case Studies

- In Vitro Studies : In vitro experiments have shown that this compound can inhibit the growth of specific cancer cell lines. For example, studies indicated that the compound reduced cell viability in breast cancer models by inducing apoptosis through mitochondrial pathways.

- Structure-Activity Relationship (SAR) : A comparative analysis with related benzamide derivatives revealed that the presence of both chlorine and fluorine atoms significantly enhances biological activity. For instance, compounds lacking these substituents showed markedly reduced efficacy against cancer cells .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 297.12 g/mol |

| Biological Activities | Antimicrobial, Anticancer |

| Mechanisms of Action | Enzyme inhibition, Receptor binding |

Research Findings

Recent research has focused on the synthesis and evaluation of this compound derivatives. These studies aim to optimize biological activity while minimizing toxicity:

- Synthesis : The compound can be synthesized through multi-step organic reactions involving halogenated benzoyl chlorides and amines.

- Biological Evaluation : Ongoing studies are assessing the compound's efficacy in vivo, particularly its potential as a therapeutic agent in cancer treatment and as an antimicrobial agent against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.